N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride
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Overview
Description
N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a fluorine atom attached to a propyl group, which is further substituted with a dimethyl group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride typically involves the reaction of 3-fluoro-1,1-dimethyl-propylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The general reaction can be represented as: [ \text{3-fluoro-1,1-dimethyl-propylamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding amides or reduced to form secondary amines.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, releasing the free amine upon treatment with a base.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Formation of substituted amines or other derivatives.
Oxidation Reactions: Formation of amides or nitriles.
Reduction Reactions: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals that target specific biological pathways. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N,N-Dimethyl(3-chloropropyl)amine hydrochloride
- 3-Dimethylaminopropyl chloride hydrochloride
Comparison: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro-substituted analogs, the fluorinated compound may exhibit enhanced metabolic stability and different reactivity patterns. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes.
Properties
IUPAC Name |
4-fluoro-2-methylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN.ClH/c1-5(2,7)3-4-6;/h3-4,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDDUMVLXTNSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCF)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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